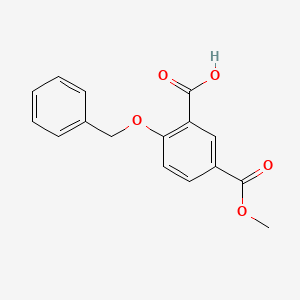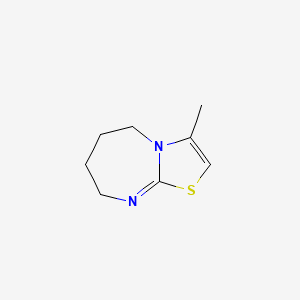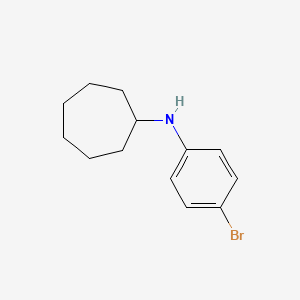
5-methoxycarbonyl-2-phenylmethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core with a benzyloxy group at the 4-position and a carboxy group at the 3-position, esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid typically involves the esterification of 4-benzyloxy-3-carboxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl 4-hydroxy-3-carboxybenzoate as a starting material, which is then subjected to benzylation using benzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxycarbonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxycarbonyl-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with additional benzyloxy groups, leading to different chemical properties and applications.
Methyl 4-hydroxy-3-carboxybenzoate: Lacks the benzyloxy group, resulting in different reactivity and biological activity.
Uniqueness
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is unique due to the presence of both a benzyloxy group and a carboxy group on the benzoic acid core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
5-methoxycarbonyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-16(19)12-7-8-14(13(9-12)15(17)18)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
IZWNLPLYEITCTM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)

![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)



![2-amino-N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B8674422.png)



